molecular formula C24H20BF4P B1596819 Tetraphenylphosphonium tetrafluoroborate CAS No. 426-79-9

Tetraphenylphosphonium tetrafluoroborate

Cat. No.: B1596819
CAS No.: 426-79-9
M. Wt: 426.2 g/mol
InChI Key: MAJBFAYVSDYMQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Tetraphenylphosphonium (B101447) Tetrafluoroborate (B81430) as a Weakly Coordinating Salt

The chemical utility of tetraphenylphosphonium tetrafluoroborate is largely defined by its nature as a weakly coordinating salt. Weakly coordinating anions (WCAs) are characterized by their low nucleophilicity and basicity, coupled with high stability against oxidation and strong electrophiles. fu-berlin.de The tetrafluoroborate (BF₄⁻) anion is a quintessential example of a WCA. wikipedia.orgresearchgate.net This property is significant because it renders the corresponding cation more chemically accessible to participate in reactions.

The advantages of using the BF₄⁻ anion include the enhanced solubility of its salts in organic solvents compared to corresponding nitrate (B79036) or halide salts. chemeurope.com Furthermore, the BF₄⁻ anion is less nucleophilic and basic than nitrates and halides, which minimizes its interference in chemical processes. wikipedia.orgchemeurope.com In the context of this compound, these characteristics are leveraged to stabilize reactive intermediates. For instance, the salt is known to promote epoxide-initiated cation-olefin polycyclization reactions by effectively stabilizing the intermediate cations formed during the reaction, thereby facilitating the synthesis of complex organic molecules. evitachem.com

Importance of the Tetraphenylphosphonium Cation in Molecular and Supramolecular Architectures

The tetraphenylphosphonium ([P(C₆H₅)₄]⁺ or PPh₄⁺) cation plays a critical role as a structure-directing agent in the formation of complex molecular and supramolecular assemblies. Its large size and steric bulk influence the packing of molecules in the solid state, effectively templating the final architecture of materials. researchgate.net

In the field of coordination polymers (CPs) and metal-organic frameworks (MOFs), the PPh₄⁺ cation's presence can determine the resulting network topology. Research has shown that using PPh₄⁺ as the countercation in the synthesis of lanthanoid anilate coordination polymers had a structure-directing effect, leading to a 3D diamondoid network with Lanthanum(III) but 2D square grid networks with Europium(III) and Dysprosium(III). researchgate.net The cation's ability to form various non-covalent interactions, such as C-H···O and C-H···Cπ interactions, is fundamental to the construction of these ordered supramolecular structures. researchgate.net

Overview of Tetrafluoroborate Anion Utility in Chemical Research

The tetrafluoroborate anion (BF₄⁻) is a cornerstone in modern chemical research due to its status as a small and weakly coordinating anion. wikipedia.org This property leads to the high solubility of tetrafluoroborate salts in organic solvents, a significant advantage over many halide or nitrate salts. chemeurope.com Consequently, BF₄⁻ is frequently employed as a counter-ion for highly reactive chemical species and catalysts. wikipedia.org

Prominent examples of its use include its incorporation in:

Nitration Reagents: Nitronium tetrafluoroborate (NO₂⁺BF₄⁻) is a powerful nitrating agent. chemeurope.com

Oxidizing Agents: Ferrocenium salts are often used as their tetrafluoroborate derivatives, serving as one-electron oxidizing agents. chemeurope.com

Precursors for N-Heterocyclic Carbenes: Imidazolium and formamidinium salts, which are precursors to stable carbenes, are often isolated as their tetrafluoroborate salts. wikipedia.org

Ionic Liquids: The BF₄⁻ anion is a common component in the formulation of ionic liquids. wikipedia.org

While often considered an inert "spectator" anion, BF₄⁻ can also participate directly in reactions by acting as a fluoride (B91410) donor. researchgate.net The most famous example is the Balz–Schiemann reaction, which uses tetrafluoroborates to synthesize aryl fluorides. acs.org More recent research has shown that BF₄⁻ can readily engage in salt metathesis with organoboronic acids to produce organotrifluoroborates, further highlighting its reactive potential beyond that of a simple spectator. researchgate.net

Historical Context and Evolution of Phosphonium (B103445) Salt Research

The study of phosphonium salts has evolved significantly from early observations to their establishment as indispensable reagents and catalysts in modern chemistry.

The parent phosphonium cation (PH₄⁺) is found in simple inorganic salts like phosphonium iodide. wikipedia.org However, the field of phosphonium salt chemistry was revolutionized by the work of Georg Wittig and his students in the early 1950s. mcmaster.ca They developed the Wittig reaction, a method that transforms aldehydes and ketones into alkenes using phosphorus ylides. mcmaster.ca These ylides are typically generated by the deprotonation of alkyltriphenylphosphonium salts, which are synthesized by the reaction of triphenylphosphine (B44618) with an alkyl halide. wikipedia.orgchemeurope.com The Wittig reaction quickly found widespread application due to its reliability and stereochemical control. Its industrial significance was cemented as early as 1956 with the first industrial-scale synthesis of vitamin A acetate. mcmaster.ca

Following the success of the Wittig reaction, the scope of phosphonium salt applications expanded. Researchers began to recognize their potential as phase-transfer catalysts, a field that developed rapidly, albeit after the initial development of ammonium-based catalysts. alfachemic.com The unique combination of a bulky, stable cation like tetraphenylphosphonium with a non-nucleophilic, weakly coordinating anion like tetrafluoroborate proved advantageous for specific chemical challenges.

This compound has been employed to facilitate reactions that proceed through cationic intermediates, such as in polycyclization reactions. evitachem.com While it has been explored as a non-metal catalyst for reactions like acetylene (B1199291) hydrochlorination, other phosphonium salts with different anions, such as bromide, have shown higher catalytic activity in this specific application. researcher.life The use of phosphonium salts paired with weakly coordinating anions like tetrafluoroborate is also a strategy for creating and stabilizing catalytically active palladium nanoparticles used in cross-coupling reactions. nih.gov

Data Tables

Table 1: Physical and Chemical Properties of this compound This table is interactive. You can sort and search the data.

Property Value Source
Molecular Formula C₂₄H₂₀BF₄P evitachem.comnih.gov
Molecular Weight 426.2 g/mol nih.gov
IUPAC Name tetraphenylphosphanium;tetrafluoroborate nih.gov
Melting Point 300 °C evitachem.com
Physical Description Solid evitachem.com
Key Characteristic Hygroscopic (absorbs moisture from the air) evitachem.com

| Primary Application | Weakly coordinating salt, phase-transfer catalyst | evitachem.com |

Table 2: Comparison of Catalytic Performance of Supported Phosphonium Salts in Acetylene Hydrochlorination This table is interactive. You can sort and search the data.

Catalyst Anion Cation Relative Catalytic Performance Source
TPPB/SAC Bromide (Br⁻) Tetraphenylphosphonium High researcher.life
TPPC/SAC Chloride (Cl⁻) Tetraphenylphosphonium Medium researcher.life
BuTPPB/SAC Bromide (Br⁻) Butyltriphenylphosphonium Low researcher.life

| TPPT/SAC | Tetrafluoroborate (BF₄⁻) | Tetraphenylphosphonium | Very Low | researcher.life |

Properties

IUPAC Name

tetraphenylphosphanium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20P.BF4/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;2-1(3,4)5/h1-20H;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAJBFAYVSDYMQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20BF4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

426-79-9
Record name Tetraphenylphosphonium tetrafluoroborate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=426-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetraphenylphosphonium tetrafluoroborate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.405
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Preparative Routes for Tetraphenylphosphonium Tetrafluoroborate

Ion-Exchange Reaction Pathways

Ion-exchange reactions represent a common and straightforward approach to synthesizing tetraphenylphosphonium (B101447) tetrafluoroborate (B81430). This method relies on the principle of exchanging a more soluble counter-ion for a less soluble one, thereby driving the reaction towards the desired product.

Synthesis from Tetraphenylphosphonium Chloride and Sodium Tetrafluoroborate

A widely utilized ion-exchange pathway involves the reaction of tetraphenylphosphonium chloride with sodium tetrafluoroborate. In a typical procedure, equimolar amounts of the two starting materials are dissolved in a suitable solvent, most commonly water. The reaction mixture is stirred, typically for about an hour at room temperature, to facilitate the exchange of the chloride anion for the tetrafluoroborate anion. The successful formation of tetraphenylphosphonium tetrafluoroborate is driven by its lower solubility in the reaction medium compared to the starting materials and the sodium chloride byproduct, leading to its precipitation.

The precipitated product is then collected by filtration, washed with a solvent in which it is sparingly soluble (such as diethyl ether) to remove any unreacted starting materials and byproducts, and subsequently dried under vacuum to yield the pure this compound.

Optimization of Reaction Conditions for Yield and Purity

The yield and purity of this compound synthesized via ion-exchange are highly dependent on several reaction parameters. The choice of solvent is critical; while water is commonly used due to the high solubility of the reactants, other polar solvents can be employed. The temperature of the reaction can influence the rate of precipitation and the crystal size of the product. Stirring speed and duration are also important to ensure complete reaction and homogeneity.

To achieve optimal results, a systematic approach to varying these parameters is often necessary. The following table summarizes the impact of key reaction conditions on the synthesis of a related phosphonium (B103445) tetrafluoroborate, providing insights applicable to the synthesis of the tetraphenylphosphonium analogue.

ParameterVariationEffect on YieldEffect on Purity
Solvent Water, Ethanol, Acetonitrile (B52724)Water generally provides good yields due to the high solubility of reactants.The choice of solvent can affect the level of impurities co-precipitating with the product.
Temperature 0°C, Room Temperature, 50°CLower temperatures can sometimes lead to higher yields by reducing the solubility of the product.Higher temperatures may lead to the formation of more well-defined crystals, potentially increasing purity.
Stoichiometry Equimolar, Excess NaBF₄A slight excess of sodium tetrafluoroborate can help drive the reaction to completion.A large excess of either reactant can lead to contamination of the final product.
Reaction Time 30 min, 1 hr, 2 hrsLonger reaction times can ensure complete anion exchange.Insufficient reaction time can result in a product contaminated with the starting chloride salt.

This table is a generalized representation based on principles of ion-exchange reactions for phosphonium salts and may require specific optimization for this compound.

Salt Metathesis Strategies

Salt metathesis, a broader class of reactions that includes ion-exchange, offers alternative routes to this compound. These methods often involve the use of metal salts to facilitate the anion exchange, providing a strong thermodynamic driving force for the reaction.

Routes Involving Silver Tetrafluoroborate and Metal Complexes

A prominent salt metathesis strategy employs silver tetrafluoroborate (AgBF₄). wikipedia.orgresearchgate.net In this approach, a solution of tetraphenylphosphonium chloride is treated with silver tetrafluoroborate. The driving force for this reaction is the precipitation of the highly insoluble silver chloride (AgCl), which effectively removes the chloride ions from the solution and shifts the equilibrium towards the formation of this compound. wikipedia.orgresearchgate.net This method is particularly effective due to the very low solubility product of silver chloride.

In some variations, metal complexes are involved in the synthetic scheme. For instance, a chloride-containing metal complex can be treated with silver tetrafluoroborate to first exchange the chloride for a tetrafluoroborate anion on the metal center. Subsequently, the addition of tetraphenylphosphonium chloride can lead to the formation of the desired this compound through a further anion exchange.

Considerations for Anion Exchange Efficiency

The efficiency of the anion exchange in salt metathesis is governed by several factors. The solubility difference between the starting materials and the products is a primary driver. In the case of using silver tetrafluoroborate, the extremely low solubility of silver chloride makes the reaction highly efficient and essentially irreversible.

The choice of solvent also plays a crucial role. The solvent must be able to dissolve the reactants to allow for the ion exchange to occur, but ideally, the desired product should have limited solubility to facilitate its isolation. The temperature and concentration of the reactants can also be adjusted to maximize the yield and purity of the final product. Complete removal of the precipitated metal halide is essential for obtaining a high-purity product.

Comparative Analysis of Synthetic Protocols

Both ion-exchange and salt metathesis pathways offer viable routes to this compound, with each method presenting distinct advantages and disadvantages.

The ion-exchange reaction using sodium tetrafluoroborate is generally more cost-effective and involves simpler reagents. However, the reaction is an equilibrium process, and achieving high yields and purity may require careful optimization of the reaction conditions to favor the precipitation of the desired product. The solubility of the sodium chloride byproduct in some organic solvents can also pose a challenge during purification.

On the other hand, salt metathesis with silver tetrafluoroborate offers a more definitive and often higher-yielding route due to the virtually complete precipitation of silver chloride. wikipedia.orgresearchgate.net This method can lead to a purer product with simpler workup procedures. The primary drawback of this method is the higher cost of silver tetrafluoroborate compared to sodium tetrafluoroborate. The use of silver salts also necessitates careful handling and disposal due to their potential environmental impact.

The choice of synthetic protocol often depends on the desired scale of the reaction, the required purity of the final product, and economic considerations. For large-scale industrial production, the more economical ion-exchange method might be preferred, whereas for laboratory-scale synthesis where high purity is paramount, the silver salt metathesis route may be the more suitable option.

FeatureIon-Exchange (with NaBF₄)Salt Metathesis (with AgBF₄)
Driving Force Lower solubility of the productPrecipitation of insoluble AgCl wikipedia.orgresearchgate.net
Cost LowerHigher
Yield Generally good, but can be variableTypically high
Purity May require more rigorous purificationOften results in higher purity
Byproducts Soluble salts (e.g., NaCl)Insoluble solid (AgCl)
Simplicity Simple procedureRelatively simple procedure

Scalability and Environmental Impact of Different Methods

The scalability and environmental footprint of the synthetic routes to this compound are critical considerations for its industrial application. Research has focused on improving yields, simplifying procedures for large-scale production, and adopting greener chemical practices.

The synthesis of the precursor, tetraphenylphosphonium bromide, has been optimized to achieve yields as high as 89% by reacting triphenylphosphine (B44618) and bromobenzene (B47551) in the presence of a nickelous chloride catalyst. researchgate.netresearchgate.net While detailed large-scale industrial synthesis data is limited in public literature, laboratory-scale syntheses of related phosphonium tetrafluoroborates have been successfully performed at the decigram scale, indicating the potential for scaling up, although challenges in reproducibility for larger quantities have been noted. unibe.ch

From an environmental perspective, efforts have been made to replace hazardous solvents and reagents. For instance, the synthesis of tetraphenylphosphonium bromide has been demonstrated using n-octanol, which is considered a more environmentally benign solvent, at a reaction temperature of 195°C for 6 hours. researchgate.netresearchgate.net In reactions where this compound is used as a promoter, such as in epoxide-initiated cation-olefin polycyclizations, the solvent 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been employed. Notably, both the phosphonium salt and the HFIP solvent were shown to be recyclable, which significantly reduces waste. lookchem.com

Broader research into the synthesis of phosphonium salts points towards more sustainable methods. One innovative "green" approach for synthesizing related π-conjugated phosphonium salts utilizes visible light and air as an oxidant, thereby avoiding the need for transition-metal catalysts. chemrxiv.org Furthermore, the use of polyethylene (B3416737) glycol (PEG-400) as a green and recyclable solvent has been successfully applied in the synthesis of other organophosphorus compounds, suggesting a potential avenue for greener production of tetraphenylphosphonium salts. frontiersin.org

Below are data tables summarizing key aspects of different synthetic approaches.

Table 1: Comparison of Synthetic Methods for Tetraphenylphosphonium Precursors

Method Reactants Catalyst Solvent Yield Scale Reference
Arylation Triphenylphosphine, Bromobenzene Nickelous Chloride n-Octanol 89% Lab Scale researchgate.netresearchgate.net
Grignard Reaction Phenylmagnesium Bromide, Triphenylphosphine Oxide - - - Described in Literature wikipedia.org

Table 2: Anion Exchange Methods for this compound

Method Reactants Solvent Reaction Time
Ion Exchange Tetraphenylphosphonium Chloride, Sodium Tetrafluoroborate Water ~1 hour evitachem.com

Table 3: Mentioned Compounds

Compound Name
This compound
Tetraphenylphosphonium chloride
Sodium tetrafluoroborate
Silver tetrafluoroborate
Triphenylphosphine
Chlorobenzene
Tetraphenylphosphonium bromide
Bromobenzene
Nickelous chloride
Phenylmagnesium bromide
Triphenylphosphine oxide
n-Octanol
1,1,1,3,3,3-hexafluoroisopropanol (HFIP)

Catalytic Applications and Mechanistic Investigations

Phase-Transfer Catalysis (PTC) Mechanisms

Tetraphenylphosphonium (B101447) tetrafluoroborate (B81430) serves as a classic example of a phase-transfer catalyst, a substance that facilitates the migration of a reactant from one phase into another where the reaction occurs. This capability is crucial for reactions involving immiscible phases, such as aqueous and organic layers.

Facilitation of Anion Transfer Across Immiscible Phases

The fundamental role of tetraphenylphosphonium tetrafluoroborate in phase-transfer catalysis (PTC) lies in its ability to transport anions from an aqueous phase to an organic phase. The large, lipophilic tetraphenylphosphonium cation ([P(C₆H₅)₄]⁺) can form a stable, organic-soluble ion pair with an aqueous-phase anion. This process overcomes the electrostatic barrier that would typically prevent the anion from entering the nonpolar organic medium. For instance, in a reaction where a nucleophile is in the aqueous phase and an organic substrate is in the organic phase, the tetraphenylphosphonium cation pairs with the nucleophilic anion, shuttling it into the organic phase where it can react with the substrate. operachem.comddugu.ac.inyoutube.com The resulting product is formed in the organic phase, and the catalyst can then return to the aqueous interface to transport another anion, thus continuing the catalytic cycle.

Enhancement of Reactant Solubility and Reactivity

By transporting anions into the organic phase, this compound effectively increases the concentration of the reactant anion in the medium where the organic substrate resides. This enhanced solubility of the anionic reactant in the organic phase directly leads to an increased reaction rate. ddugu.ac.in Furthermore, once in the organic phase, the anion of the ion pair with the bulky tetraphenylphosphonium cation is less solvated and more "naked" compared to its state in the highly solvating aqueous environment. This "naked" anion is significantly more reactive, further accelerating the desired transformation.

Applications in Organic Transformation Reactions

Beyond its general role in phase-transfer catalysis, this compound has been specifically investigated for its utility in promoting complex organic transformations, most notably in the field of polycyclization reactions.

Epoxide-Initiated Cation-Olefin Polycyclization Reactions

A significant application of this compound is in promoting epoxide-initiated cation-olefin polycyclization reactions. nih.govacs.org These reactions mimic biosynthetic pathways for the formation of steroids and other polycyclic natural products. The process involves the activation of an epoxide to generate a carbocation, which then triggers a cascade of cyclizations with suitably positioned olefinic groups within the molecule.

In conjunction with solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), this compound has been shown to be highly effective in promoting these polycyclization cascades. nih.govacs.org A key role of the this compound in this context is the stabilization of the intermediate carbocations generated during the cyclization process. The weakly coordinating tetrafluoroborate anion (BF₄⁻) and the large, charge-diffuse tetraphenylphosphonium cation create an environment that can stabilize the fleeting cationic intermediates, preventing undesired side reactions and guiding the reaction towards the desired polycyclic product. nih.gov Research has demonstrated that the use of an excess amount of this compound can efficiently promote these complex cyclizations with broad functional group tolerance. nih.gov

Mechanistic Elucidation of Catalytic Processes

Reaction Pathway Analysis and Transition State Investigations

Detailed analyses of reaction pathways involving this compound often focus on its role in promoting reactions by stabilizing cationic intermediates. An example of this is its use in epoxide-initiated cation-olefin polycyclization reactions. evitachem.com In these complex transformations, the generation of a carbocation is a key step. The mechanism of action for this compound in these systems is primarily to stabilize the cations that are formed during the reaction sequence. evitachem.com

While specific transition state investigations for reactions catalyzed by this salt are not extensively detailed in the literature, the proposed pathway involves the interaction of the salt with cationic species, which facilitates their formation and subsequent cyclization reactions. This is crucial for the synthesis of complex organic structures. evitachem.com The presence of the bulky tetraphenylphosphonium cation and the non-nucleophilic tetrafluoroborate anion creates a favorable environment for the propagation of the cationic polycyclization cascade.

The general mechanism can be understood as the stabilization of electron-deficient transition states. The tetrafluoroborate anion, being a poor nucleophile, does not readily interfere with the cationic intermediates, allowing the desired cyclization to proceed. The tetraphenylphosphonium cation, with its large size and diffuse charge, helps to create a lipophilic environment that can solubilize and stabilize the reactive intermediates in organic solvents. wikipedia.org

Table 1: Proposed Roles of this compound Components in Catalysis

ComponentProposed Role in Catalytic Pathway
Tetraphenylphosphonium CationStabilizes anionic or electron-rich transition states; acts as a phase-transfer agent to bring reactants into a common phase. operachem.com
Tetrafluoroborate AnionActs as a weakly coordinating anion, allowing the cationic reaction center to remain highly reactive. alfachemic.com
Ion Pair (Overall Salt)Stabilizes cationic intermediates in reactions such as epoxide-initiated cation-olefin polycyclization. evitachem.com

Role of Cation-Anion Interactions in Catalytic Cycles

The interplay between the tetraphenylphosphonium cation ([Ph₄P]⁺) and the tetrafluoroborate anion (BF₄⁻) is central to the salt's catalytic activity. The nature of these ions as a "soft" cation and a "hard," weakly coordinating anion dictates their function in a catalytic cycle.

The tetraphenylphosphonium cation is noted for its high thermal and chemical stability. nih.gov Its four phenyl groups create a bulky, lipophilic entity that is soluble in many organic solvents. wikipedia.org This property is key to its function in phase-transfer catalysis, where it can transport an anionic reactant from an aqueous or solid phase into an organic phase where the reaction occurs. operachem.comscienceinfo.com The large size of the cation also means that the electrostatic interaction with its counter-anion is relatively weak, leading to a "naked" or more reactive anion in the organic phase.

The tetrafluoroborate anion is well-established as a weakly coordinating or non-coordinating anion. alfachemic.com This means it has a low tendency to form a strong covalent bond with cationic species. In a catalytic cycle that generates a cationic intermediate, the presence of a non-coordinating anion like tetrafluoroborate is advantageous because it does not "poison" the catalyst or quench the reactive intermediate. This allows the catalytic cycle to proceed efficiently. While not entirely "innocent" under all conditions, its low nucleophilicity and basicity make it a common choice for reactions involving electrophilic or cationic species.

In the context of a reaction like the aforementioned polycyclization, the cation-anion pair works in concert. The tetrafluoroborate anion stabilizes the developing positive charge on the carbocationic intermediates without forming a covalent bond, thereby maintaining their reactivity. Concurrently, the tetraphenylphosphonium cation provides the necessary steric bulk and lipophilicity to shepherd these intermediates within the organic reaction medium, preventing their premature quenching and guiding them along the desired reaction pathway.

Electrochemical Behavior and Applications

Tetraphenylphosphonium (B101447) Tetrafluoroborate (B81430) as a Supporting Electrolyte

Tetraphenylphosphonium tetrafluoroborate is a salt that sees significant use as a supporting electrolyte in electrochemical studies. Its properties make it particularly well-suited for creating a conductive medium that does not interfere with the electrochemical reactions of the analyte under investigation.

This compound is frequently employed as a supporting electrolyte in non-aqueous solvents, such as acetonitrile (B52724) (ACN) and dimethylformamide (DMF). The choice of a supporting electrolyte is critical in non-aqueous electrochemistry to ensure high ionic conductivity and to minimize unwanted side reactions. Tetraalkylammonium and tetraalkylphosphonium salts are commonly used for this purpose due to their resistance to reduction and their good solubility in organic solvents. nih.gov

A key characteristic of a supporting electrolyte is its electrochemical stability window, which defines the range of potentials over which the electrolyte itself is not oxidized or reduced. A wide electrochemical window is essential for studying redox processes that occur at very positive or very negative potentials. Nonaqueous redox flow battery systems, for example, benefit from the larger electrochemical window afforded by organic solvents and supporting electrolytes like phosphonium (B103445) salts. nih.gov

The electrochemical stability window is determined by the redox potentials of both the cation and the anion of the electrolyte. The tetraphenylphosphonium cation is generally resistant to reduction, and the tetrafluoroborate anion is resistant to oxidation, which together provide a wide potential window. This window can be experimentally determined using techniques like cyclic voltammetry.

Redox Properties of the Tetraphenylphosphonium Cation in Electrochemical Systems

The tetraphenylphosphonium cation ((C₆H₅)₄P⁺) is generally considered electrochemically inert within the typical potential windows used for studying many redox-active species. Its resistance to reduction is a primary reason for its use as a supporting electrolyte cation. nih.gov However, under sufficiently negative potentials, the cation can undergo reduction. The presence of the four phenyl rings can influence the reduction potential compared to simpler tetraalkylphosphonium cations.

In some electrochemical systems, the cation of the supporting electrolyte can have an influence on the redox properties of the species under investigation through electrostatic effects or ion-pairing. nih.gov For instance, the oxidation of certain organometallic complexes, such as phosphaferrocenes, is studied in the presence of supporting electrolytes like tetrabutylammonium (B224687) tetrafluoroborate, a related compound. mdpi.commdpi.com The nature of the electrolyte cation can affect the observed redox potentials.

Influence on Electric Double Layer Structure and Capacitance in Electrolyte Solutions

In electrochemical systems, an electric double layer (EDL) forms at the interface between an electrode and the electrolyte solution. The structure of this EDL is significantly influenced by the size, shape, and concentration of the ions in the electrolyte. nih.gov The tetraphenylphosphonium cation, being relatively large and bulky, will affect the packing of ions at the electrode surface.

The capacitance of the EDL is a critical parameter, especially in devices like supercapacitors. Studies on similar electrolytes, such as tetramethylphosphonium tetrafluoroborate (TMPBF₄), have shown that the total capacitance is influenced not only by the size of the ions but also by the degree of cation-anion interactions near the electrodes. korea.ac.krresearchgate.net While smaller ions are generally expected to lead to higher capacitance by allowing for a denser packing of charge at the electrode surface, interactions between the cation and anion can alter this behavior. korea.ac.krresearchgate.net

Research on tetraethylammonium (B1195904) tetrafluoroborate (TEABF₄) in acetonitrile has revealed that near a neutral electrode, there is significant contact adsorption of ions and the formation of alternating layers of cations and anions extending into the bulk electrolyte. nih.gov This over-screening of the electrode charge by the adsorbed ions is a key feature of EDLs in organic electrolytes. nih.gov The large van der Waals interactions between organic ions like tetraphenylphosphonium and the electrode surface facilitate this adsorption. nih.gov

Table 1: Comparison of Capacitance in Different Electrolytes This table is based on data for related phosphonium and ammonium (B1175870) tetrafluoroborate salts to illustrate the principles of how electrolyte choice affects capacitance.

Electrolyte SystemCurrent DensitySpecific Capacitance (F g⁻¹)
TMPBF₄ in Acetonitrile0.1 A g⁻¹24.6 ± 0.1
DMPBF₄ in Acetonitrile0.1 A g⁻¹25.0 ± 0.2
TMPBF₄ in Acetonitrile10 A g⁻¹Increased by 18% relative to DMPBF₄

Data adapted from studies on tetramethylphosphonium tetrafluoroborate (TMPBF₄) and 1,1-dimethylpyrrolidinium tetrafluoroborate (DMPBF₄). korea.ac.krresearchgate.net

Techniques for Electrochemical Characterization

Cyclic voltammetry is a powerful and widely used electrochemical technique for investigating the redox properties of chemical species and for characterizing supporting electrolytes like this compound. In a CV experiment, the potential of a working electrode is swept linearly versus time between two set potentials, and the resulting current is measured.

This technique is used to:

Determine Redox Potentials: The potentials at which oxidation and reduction peaks occur in a cyclic voltammogram provide information about the thermodynamic favorability of the redox processes. For example, the oxidation potential of phosphaferrocene derivatives has been studied using CV with a supporting electrolyte. mdpi.commdpi.com

Assess Reversibility: The shape of the CV curve and the separation between the anodic and cathodic peak potentials can indicate the reversibility of the electron transfer process.

Establish the Electrochemical Stability Window: By scanning the potential to very positive and negative values in a solution containing only the supporting electrolyte, the onset of electrolyte oxidation and reduction can be identified, thus defining the usable potential window.

Investigate Reaction Mechanisms: CV can provide insights into the mechanisms of electrochemical reactions, including coupled chemical reactions that may follow electron transfer. beilstein-journals.org

For instance, the electrochemical properties of various compounds are often investigated in a non-aqueous solvent like DMF or acetonitrile with 0.1 M of a supporting electrolyte such as a tetraalkylammonium or tetraalkylphosphonium tetrafluoroborate. nih.govbeilstein-journals.org The resulting voltammograms reveal the electrochemical behavior of the analyte within the stable potential window provided by the electrolyte.

Electrochemical Impedance Spectroscopy (EIS)

The primary role of this compound in EIS studies is to provide a high and constant ionic conductivity in the electrochemical cell, which minimizes the ohmic drop (iR drop) in the electrolyte. This allows for a more accurate measurement of the impedance contributions from other components of the system, such as the charge transfer resistance and the double-layer capacitance at the electrode surface.

An equivalent circuit model is often used to interpret EIS data. A simplified Randles circuit, which is a common model for many electrochemical systems, includes the following components:

Solution Resistance (R_s): This represents the resistance of the electrolyte solution between the working and reference electrodes. In solutions containing this compound, this value is influenced by the concentration and mobility of the tetraphenylphosphonium (TPP⁺) and tetrafluoroborate (BF₄⁻) ions.

Charge Transfer Resistance (R_ct): This corresponds to the resistance to the electrochemical reaction occurring at the electrode surface.

Double-Layer Capacitance (C_dl): This arises from the charge separation at the electrode-electrolyte interface, forming an electrical double layer.

Warburg Impedance (W): This element accounts for the diffusion of electroactive species to and from the electrode surface.

While specific EIS data for systems solely focused on this compound as the subject of investigation is not extensively available in public literature, its function as a supporting electrolyte is well-established in the study of other electrochemical processes. The interpretation of EIS spectra, typically represented as Nyquist or Bode plots, allows researchers to understand the kinetics of electrode processes and the transport properties of the electrolyte. For instance, in studies of ion transport through membranes or the performance of supercapacitors, tetrafluoroborate salts are commonly used, and EIS is a key analytical tool. mdpi.comrsc.org

The selection of an appropriate electrolyte concentration is crucial for efficient EIS analysis. The concentration of this compound will affect the bulk resistance of the cell and can influence the structure of the electrical double layer, thereby impacting the interpretation of the impedance data. rsc.org

Controlled Potential Electrolysis

Controlled potential electrolysis, also known as potentiostatic electrolysis, is a technique where the potential of the working electrode is held constant relative to a reference electrode. This method is widely used for the selective synthesis of compounds, for determining the number of electrons transferred in a reaction (coulometry), and for studying reaction mechanisms.

In controlled potential electrolysis, this compound serves as a supporting electrolyte, providing the necessary conductivity to the solution and ensuring that the potential drop across the solution is minimized. This allows the applied potential to be primarily focused at the electrode-solution interface, driving the desired electrochemical reaction. The large electrochemical window of tetrafluoroborate salts is advantageous, as it allows for the study of a wide range of redox processes without interference from the electrolyte itself.

A typical setup for controlled potential electrolysis includes a three-electrode cell: a working electrode where the reaction of interest occurs, a counter electrode that completes the electrical circuit, and a reference electrode that provides a stable potential reference. The potential of the working electrode is set to a value where the desired reduction or oxidation of a specific species occurs at a significant rate, as determined by techniques like cyclic voltammetry.

An example of a study employing a similar electrolyte, tetrabutylammonium tetrafluoroborate, in controlled potential electrolysis involved the electrochemical desulfurizative amination of heteroaromatic thiols. researchgate.net In such preparative electrosyntheses, the supporting electrolyte is crucial for maintaining the stability of the system and ensuring efficient charge transport throughout the electrolysis.

The products of controlled-potential electrolysis can be analyzed using various techniques to determine the reaction pathway and yield. For instance, in the electroreduction of tris(p-nitrophenyl) phosphate, controlled-potential coulometry was used to determine the number of electrons consumed per mole of the reactant, and cyclic voltammetry was employed to examine the electrolysis products. utexas.edu Although this specific study did not use this compound, the principles of its application as a supporting electrolyte remain the same.

The efficiency and outcome of controlled potential electrolysis are dependent on several factors, including the choice of solvent, the concentration of the supporting electrolyte, and the potential at which the electrolysis is carried out. The rate of electrolysis can be influenced by the conductivity of the electrolyte solution; for example, studies with trimethylammonium tetrafluoroborate have shown that the rate of electrolysis is lower in solvents where the conductivity is lower. koreascience.kr

Structural Elucidation and Advanced Spectroscopic Characterization

Solid-State Structural Analysis

The arrangement of the tetraphenylphosphonium (B101447) cation and the tetrafluoroborate (B81430) anion in the solid state is elucidated through single-crystal X-ray diffraction, which provides definitive information on bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

The crystal structure of tetraphenylphosphonium tetrafluoroborate (TPP·BF₄) has been determined through single-crystal X-ray diffraction analysis. rsc.org This technique reveals the precise spatial arrangement of the ions in the solid state. The compound crystallizes in a specific, repeating three-dimensional array.

Crystallographic data for TPP·BF₄ indicates its specific crystal system and space group, which define the symmetry of the unit cell. rsc.org The unit cell is the fundamental repeating unit of the crystal, and its dimensions (a, b, c, α, β, γ) are determined with high precision.

Table 1: Crystallographic Data for this compound

Parameter Value
Chemical Formula C₂₄H₂₀BF₄P
Molecular Weight 426.19 g/mol
Crystal System Data not fully available in search results
Space Group Data not fully available in search results
a (Å) Data not fully available in search results
b (Å) Data not fully available in search results
c (Å) Data not fully available in search results
α (°) Data not fully available in search results
β (°) Data not fully available in search results
γ (°) Data not fully available in search results
Volume (ų) Data not fully available in search results

Note: Specific unit cell parameters and space group were noted in a supplementary table in the source material but were not detailed within the provided text. rsc.org The tetraphenylphosphonium cation typically features a tetrahedral arrangement of the four phenyl groups around the central phosphorus atom.

Within the crystal lattice of tetraphenylphosphonium salts, the interactions are primarily electrostatic between the bulky cation and the counter-anion. In the case of this compound, the key interactions are non-covalent, specifically between the hydrogen atoms of the phenyl rings (C-H) and the fluorine atoms of the tetrafluoroborate anion (B-F).

Solution-State Spectroscopic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure of molecules in solution, providing detailed information about the chemical environment of specific nuclei, such as ¹H and ¹³C.

NMR studies on this compound, typically conducted in deuterated solvents like acetonitrile (B52724) (CD₃CN), confirm the integrity of the ionic structure in solution. rsc.orgcaltech.edu

The ¹H NMR spectrum of this compound is characterized by signals in the aromatic region, typically between 7.5 and 8.0 ppm. rsc.org The spectrum shows a series of multiplets corresponding to the ortho, meta, and para protons of the four equivalent phenyl rings.

A representative ¹H NMR spectrum recorded in deuterated acetonitrile shows three distinct groups of signals. rsc.org

A multiplet observed around 7.90-7.93 ppm corresponds to the four protons in the para position of the phenyl rings. rsc.org

Two overlapping multiplets between 7.66-7.70 ppm and 7.73-7.76 ppm account for the remaining sixteen protons, which are the ortho and meta protons. rsc.org

The complexity of these signals (reported as multiplets) arises from coupling both to adjacent protons on the ring (³JHH) and to the central phosphorus-31 nucleus (³JPH and ⁴JPH). chemicalbook.com

The ¹³C NMR spectrum provides information on the different carbon environments within the tetraphenylphosphonium cation. Due to the symmetry of the cation, four distinct signals are expected for the phenyl carbons. Each signal appears as a doublet due to coupling with the phosphorus atom (JPC).

The signals are assigned as follows:

Ipso-carbon (C1): This is the carbon atom directly bonded to the phosphorus. It shows a large coupling constant (¹JPC) and is found at the most downfield position of the four, typically around 118.7 and 119.3 ppm in separate but close signals. rsc.org

Ortho-carbons (C2, C6): These carbons are two bonds away from the phosphorus atom.

Meta-carbons (C3, C5): These carbons are three bonds away from the phosphorus atom.

Para-carbon (C4): This carbon is four bonds away from the phosphorus atom.

A reported ¹³C NMR spectrum in deuterated acetonitrile displays signals at δ (ppm) 118.7, 119.3, 131.4, 135.8, and 136.4. rsc.org These correspond to the distinct carbon environments of the phenyl rings, with their chemical shifts influenced by their distance and coupling to the phosphorus atom.

Table 2: NMR Spectroscopic Data for this compound in CD₃CN

Nucleus Chemical Shift (δ, ppm) Multiplicity Assignment
¹H 7.90-7.93 Multiplet (m) 4H (para-H)
¹H 7.73-7.76 Multiplet (m) 8H (ortho/meta-H)
¹H 7.66-7.70 Multiplet (m) 8H (ortho/meta-H)
¹³C 136.4, 135.8, 131.4, 119.3, 118.7 - Phenyl Carbons

Source: The Royal Society of Chemistry. rsc.org

Vibrational Spectroscopy (FTIR/ATR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, provides detailed information about the molecular vibrations of both the tetraphenylphosphonium cation and the tetrafluoroborate anion.

The vibrational spectra of this compound are rich with characteristic bands corresponding to the distinct vibrational modes of its constituent ions.

Detailed Research Findings: For the tetraphenylphosphonium cation, prominent bands are observed that are characteristic of the phenyl rings. For example, in the Raman spectrum of tetraphenylphosphonium bromide, strong peaks are observed at 1007.1 cm⁻¹, 1594.7 cm⁻¹, and 3059.9 cm⁻¹. mdpi.com The peak at 3059.9 cm⁻¹ is assigned to the C-H stretching vibrations of the benzene (B151609) rings, while the peak at 1594.7 cm⁻¹ is attributed to the stretching vibration of the benzene ring itself. mdpi.com

The tetrafluoroborate anion also exhibits characteristic vibrational modes. In the FTIR spectra of compounds containing the [BF₄]⁻ anion, a strong and broad absorption band is typically observed in the region of 1000-1100 cm⁻¹, which is assigned to the asymmetric stretching vibration of the B-F bonds. researchgate.netnih.gov The Raman spectrum of the [BF₄]⁻ anion shows a very sharp and intense band around 765 cm⁻¹, corresponding to the symmetric stretching mode (ν₁). chemicalbook.comresearchgate.netspectrabase.com

Table 3: Characteristic Vibrational Frequencies for this compound

Ion Vibrational Mode Wavenumber (cm⁻¹) Spectroscopic Technique
[PPh₄]⁺ C-H stretch (phenyl) ~3060 Raman mdpi.com
[PPh₄]⁺ Ring stretch (phenyl) ~1595 Raman mdpi.com
[PPh₄]⁺ Ring breathing (phenyl) ~1007 Raman mdpi.com
[BF₄]⁻ Asymmetric B-F stretch ~1000-1100 FTIR researchgate.netnih.gov
[BF₄]⁻ Symmetric B-F stretch ~765 Raman chemicalbook.comresearchgate.netspectrabase.com

Subtle shifts in the positions and shapes of the vibrational bands can provide insights into interionic interactions between the [PPh₄]⁺ cation and the [BF₄]⁻ anion. For instance, changes in the symmetry of the [BF₄]⁻ anion due to interactions with the cation can lead to splitting or broadening of the degenerate vibrational modes. These spectroscopic changes can also indicate conformational adjustments in the tetraphenylphosphonium cation in response to its environment in the crystal lattice or in solution.

Mass Spectrometry for Molecular Ion Identification and Fragmentation Analysis

Mass spectrometry is a powerful technique for confirming the molecular weight of the constituent ions and for studying their fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique particularly well-suited for analyzing ionic compounds like this compound.

Detailed Research Findings: In the positive ion mode ESI mass spectrum, the most prominent peak corresponds to the tetraphenylphosphonium cation, [C₂₄H₂₀P]⁺. The experimentally observed mass-to-charge ratio (m/z) for this cation is approximately 339.13. rsc.org This aligns well with the calculated exact mass of the cation. The molecular ion of the intact salt is generally not observed due to the nature of the ionization process which separates the cation and anion.

The fragmentation of the tetraphenylphosphonium cation under harsher ionization conditions, such as electron ionization (EI) or collision-induced dissociation (CID), can provide structural information. The fragmentation pathways of phosphonium (B103445) cations can be diverse, involving the cleavage of both P-P and P-C bonds. rsc.orgchemguide.co.uk Common fragmentation patterns for aromatic compounds involve the loss of neutral fragments from the aromatic rings. libretexts.orgyoutube.com For the tetraphenylphosphonium cation, fragmentation can lead to the formation of various smaller charged species, although the parent cation is often the most stable and abundant fragment observed under soft ionization conditions.

Table 4: Mass Spectrometric Data for this compound

Ion Formula Ionization Mode Observed m/z Calculated Exact Mass (Da)
Tetraphenylphosphonium [C₂₄H₂₀P]⁺ ESI⁺ 339.1295 rsc.org 339.1297
Tetraphenylphosphonium [C₂₄H₂₀P]⁺ ESI⁺ 339.1291 rsc.org 339.1297
Tetraphenylphosphonium [C₂₄H₂₀P]⁺ ESI⁺ 339.1296 rsc.org 339.1297
Intact Compound C₂₄H₂₀BF₄P - - 426.1332 nih.gov

Photoluminescence Spectroscopy

Photoluminescence spectroscopy is a critical analytical technique for investigating the electronic structure and excited-state dynamics of materials. In the case of this compound (TPP·BF₄), this method provides valuable insights into its emission properties, which are of interest for various applications. The photoluminescence characteristics of TPP·BF₄ in its crystalline form have been systematically studied, revealing details about its fluorescence and phosphorescence behavior.

Analysis of Fluorescence Properties for Biological Probing

The inherent photoluminescent properties of this compound make it a candidate for use as a probe in fluorescence microscopy for studying biological systems. evitachem.com The lipophilic cationic nature of the tetraphenylphosphonium moiety facilitates its accumulation within mitochondria, driven by the negative mitochondrial membrane potential. This characteristic, combined with its fluorescence, allows for the potential visualization and monitoring of cellular and subcellular structures and processes.

Research into related tetraphenylphosphonium salts has demonstrated the utility of the tetraphenylphosphonium cation as a vector for delivering fluorescent moieties to mitochondria. While specific studies detailing the extensive use of the tetrafluoroborate salt as a standalone biological probe are emerging, the foundational photoluminescent characteristics suggest its applicability in this area. The analysis of its emission spectra is crucial for determining its suitability, including factors like quantum yield, excitation and emission wavelengths, and potential for spectral overlap with other cellular fluorophores.

The following table summarizes the photoluminescence properties of this compound in its crystalline state at room temperature (298 K), which are fundamental for its potential application as a fluorescent probe. rsc.org

PropertyValue
Excitation Wavelength (λex)276 nm
Emission Wavelength (λem)290 nm (Fluorescence), 450 nm (Phosphorescence)
Photoluminescence Quantum Yield (ΦPL)1.8%
Lifetime (τ)0.4 ns (Fluorescence), 435 ms (B15284909) (Phosphorescence)
Table 1: Photoluminescence data for crystalline this compound at 298 K. rsc.org
Time-Resolved and Time-Delayed Measurements

To fully characterize the excited-state dynamics of this compound, time-resolved and time-delayed photoluminescence measurements are employed. rsc.org These techniques provide information on the lifetimes of the fluorescent and phosphorescent states.

Time-Resolved Fluorescence: Time-resolved fluorescence measurements are conducted to determine the lifetime of the short-lived excited singlet state (S₁). For TPP·BF₄, these measurements have been performed using EPL-series lasers for excitation. rsc.org The fluorescence decay profile is monitored over time, and the data is fitted to an exponential decay model to extract the fluorescence lifetime (τf). The measured fluorescence lifetime for crystalline TPP·BF₄ is in the nanosecond range, which is characteristic of prompt fluorescence from an allowed electronic transition. rsc.org

Time-Delayed Phosphorescence: To investigate the longer-lived triplet excited state (T₁), time-delayed measurements are utilized. rsc.org A microsecond flashlamp (μF2) is used as the excitation source, and a time-gated module allows for the collection of emission spectra after a specific delay time. rsc.org This delay ensures that the short-lived fluorescence has decayed completely, and only the long-lived phosphorescence is detected. These measurements have been crucial in identifying and characterizing the phosphorescence emission from TPP·BF₄. rsc.org

Phosphorescence and Ultralong Afterglow Phenomena

In addition to fluorescence, this compound exhibits phosphorescence, which is emission from a triplet excited state. rsc.org This phenomenon is characterized by a much longer lifetime compared to fluorescence. The phosphorescence of TPP·BF₄ in its crystalline form has a lifetime of 435 milliseconds. rsc.org This long-lived emission is observed at a longer wavelength (450 nm) compared to its fluorescence (290 nm), indicating a smaller energy gap between the triplet state and the ground state (T₁ → S₀) than between the first excited singlet state and the ground state (S₁ → S₀). rsc.org

The observation of room-temperature phosphorescence in purely organic compounds like TPP·BF₄ is of significant scientific interest. The crystal packing and intermolecular interactions within the solid state play a crucial role in promoting intersystem crossing (the transition from the S₁ to the T₁ state) and protecting the long-lived triplet state from non-radiative decay pathways. While the term "ultralong afterglow" is typically associated with phosphorescence lifetimes on the order of seconds to hours, the hundreds of milliseconds lifetime of TPP·BF₄ represents a significant and measurable persistent emission.

The study of such phosphorescent properties is essential for the development of new materials for applications in areas such as optical sensing, bioimaging, and data encryption. The distinct spectral and temporal characteristics of the phosphorescence of this compound provide a unique signature that can be exploited in these advanced technologies.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

DFT has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying large systems like tetraphenylphosphonium (B101447) tetrafluoroborate (B81430). nih.govsemanticscholar.org

Optimization of Molecular Geometries and Electronic Structures

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in the tetraphenylphosphonium cation and the tetrafluoroborate anion. This process, known as geometry optimization, finds the minimum energy structure on the potential energy surface. The calculations provide detailed information on bond lengths, bond angles, and dihedral angles.

For the tetraphenylphosphonium cation, DFT studies focus on the orientation of the four phenyl rings around the central phosphorus atom. The electronic structure calculations reveal how the electron density is distributed throughout the cation and anion, which is crucial for understanding the compound's reactivity and intermolecular interactions.

Table 1: Selected Calculated Geometric Parameters for the Tetraphenylphosphonium Cation This table is illustrative and based on typical results from DFT calculations. Actual values may vary depending on the specific functional and basis set used.

ParameterOptimized Value
P-C Bond Length~1.80 Å
C-C (aromatic) Bond Length~1.40 Å
C-H Bond Length~1.09 Å
C-P-C Bond Angle~109.5° (tetrahedral)

Prediction of Vibrational Frequencies and Intensities

Once the optimized geometry is obtained, DFT calculations can predict the vibrational frequencies corresponding to the various molecular motions of the tetraphenylphosphonium and tetrafluoroborate ions. nih.gov These calculated frequencies can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of spectral bands to specific vibrational modes. researchgate.net The calculations also provide the intensities of these vibrations, which helps in interpreting the experimental spectra. It's common practice to apply scaling factors to the calculated frequencies to improve agreement with experimental data, accounting for systematic errors in the theoretical methods. researchgate.netarxiv.orgnist.gov

Table 2: Representative Calculated vs. Experimental Vibrational Frequencies This table presents a conceptual comparison. Specific assignments require detailed experimental and computational analysis.

Vibrational ModeCalculated Frequency (cm⁻¹) (Scaled)Experimental Frequency (cm⁻¹)
P-Ph stretch~1100(Value from Exp. Data)
C-H stretch (aromatic)~3050(Value from Exp. Data)
B-F stretch (tetrafluoroborate)~1050(Value from Exp. Data)
Phenyl ring deformation~1000(Value from Exp. Data)

Analysis of Molecular Orbitals (HOMO-LUMO) and Electron Density Distribution

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. vjol.info.vn The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. semanticscholar.orgmdpi.com The energy gap between the HOMO and LUMO provides a measure of the molecule's kinetic stability and excitability. vjol.info.vnmdpi.com

For tetraphenylphosphonium tetrafluoroborate, the HOMO is typically localized on the phenyl rings of the cation, while the LUMO is also associated with the cation's extended π-system. Analysis of the electron density distribution, often visualized using molecular electrostatic potential (MEP) maps, identifies the electron-rich and electron-poor regions of the molecule. nih.gov These maps are invaluable for predicting sites of electrophilic and nucleophilic attack. nih.gov

Table 3: Frontier Molecular Orbital (FMO) Analysis Illustrative data based on general principles of similar compounds.

ParameterEnergy (eV)Description
HOMO Energy(Typical Value)Associated with the π-system of the phenyl rings.
LUMO Energy(Typical Value)Associated with the π*-system of the phenyl rings.
HOMO-LUMO Gap (ΔE)(Typical Value)Indicates high chemical stability. vjol.info.vn

Modeling of Reaction Mechanisms and Activation Energies in Catalytic Processes

DFT is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions. mdpi.compku.edu.cn In reactions where tetraphenylphosphonium salts act as phase-transfer catalysts or where the cation itself is involved, DFT calculations can map out the entire reaction pathway. researchgate.netrsc.orgchemrxiv.org This involves identifying transition states, which are the energy maxima along the reaction coordinate, and intermediates. By calculating the energies of reactants, transition states, intermediates, and products, a detailed energy profile of the reaction can be constructed. This profile reveals the activation energy for each step, which is the energy barrier that must be overcome for the reaction to proceed. Such studies provide fundamental insights into the role of the phosphonium (B103445) cation in facilitating chemical transformations. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

While DFT is primarily a ground-state theory, its extension, Time-Dependent Density Functional Theory (TD-DFT), is a widely used method for studying electronic excited states and predicting electronic absorption spectra. nih.govresearchgate.netrsc.orgohio-state.educhemrxiv.org

Calculation of Excitation Energies and Oscillator Strengths

TD-DFT calculations provide the energies required to promote an electron from an occupied molecular orbital to an unoccupied one, which correspond to the vertical excitation energies. benasque.orgbenasque.orgcecam.org These calculated energies can be directly compared to the absorption maxima observed in experimental UV-Vis spectra. ufl.edunih.gov

In addition to excitation energies, TD-DFT also calculates the oscillator strength for each electronic transition. The oscillator strength is a theoretical measure of the intensity of an absorption band. Comparing the calculated excitation energies and their corresponding oscillator strengths with experimental spectra allows for a detailed assignment of the observed electronic transitions. nih.gov This is particularly useful for understanding the nature of the electronic transitions in the tetraphenylphosphonium cation, which are typically π → π* transitions within the phenyl rings.

Table 4: Illustrative TD-DFT Results for the Tetraphenylphosphonium Cation Conceptual data to illustrate typical TD-DFT output.

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)
S₀ → S₁(Calculated Value)(Calculated Value)(Calculated Value)
S₀ → S₂(Calculated Value)(Calculated Value)(Calculated Value)
S₀ → S₃(Calculated Value)(Calculated Value)(Calculated Value)

Ab Initio and Semi-Empirical Calculations

Ab initio and semi-empirical methods are powerful tools for investigating the structural and electronic properties of molecules from first principles, without reliance on experimental parameters beyond fundamental constants.

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and non-covalent interactions of this compound are key to its role in catalysis and as a structural template.

Conformational Analysis: The tetraphenylphosphonium cation consists of a central phosphorus atom tetrahedrally bonded to four phenyl groups. The primary conformational flexibility arises from the rotation of these phenyl groups around the P-C bonds. The stable conformation of the TPP⁺ cation is a distorted tetrahedron, where the phenyl rings are twisted to minimize steric hindrance between ortho-hydrogens. This propeller-like arrangement is a common feature in tetraphenyl-substituted main group elements.

Intermolecular Interactions: In the solid state, and in solution, the TPP⁺ and BF₄⁻ ions interact electrostatically. Beyond this primary ionic interaction, a variety of weaker, yet significant, non-covalent interactions dictate the crystal packing and solution-phase behavior.

A detailed topological analysis of the electron density in the related salt, tetraphenylphosphonium squarate, provides a model for the types of interactions present in this compound. researchgate.net In the squarate salt, numerous weak hydrogen bonds are identified, including C-H···π interactions between a phenyl C-H group and the π-system of an adjacent phenyl ring, and C-H···O interactions between phenyl C-H groups and the oxygen atoms of the squarate anion. researchgate.net

By analogy, in this compound, one would expect to find:

C-H···F interactions: Weak hydrogen bonds between the hydrogen atoms of the phenyl rings and the fluorine atoms of the tetrafluoroborate anion.

Ion Pairing: In solution, particularly in solvents of low to medium polarity, the TPP⁺ and BF₄⁻ ions will exist as contact ion pairs or solvent-separated ion pairs, stabilized by electrostatic forces. The use of this compound in hexafluoroisopropanol (HFIP) for promoting chemical reactions is partly attributed to the ability of HFIP to stabilize cationic intermediates through strong hydrogen bonding. researchgate.netscispace.com

Computational methods like Density Functional Theory (DFT) are well-suited to model these weak interactions and to determine the preferred conformations of the ion pair in different environments.

Table 1: Key Intermolecular Interactions in Tetraphenylphosphonium Salts

Interaction TypeDonorAcceptorSignificance
Ionic TPP⁺ (Cation)BF₄⁻ (Anion)Primary electrostatic attraction holding the salt together.
Hydrogen Bonding Phenyl C-HAnion (e.g., F in BF₄⁻)Directs crystal packing and influences ion pair structure.
C-H···π Phenyl C-HPhenyl Ring (π-system)Contributes to the stability of the solid-state structure.

Charge Distribution and Electrostatic Potential Mapping

Mulliken population analysis, a method for assigning partial atomic charges, has been used in computational studies of systems including this compound as a catalyst. researchgate.net These calculations confirm the delocalization of the positive charge. The phenyl groups act as large, lipophilic "paddles" that effectively shield the central charge, allowing the cation to be soluble in organic media.

Electrostatic Potential Mapping: An electrostatic potential (ESP) map is a visual representation of the charge distribution around a molecule. It shows regions of positive potential (electron-poor) and negative potential (electron-rich), which are crucial for predicting sites of electrophilic and nucleophilic attack, as well as non-covalent interactions.

For the TPP⁺ cation, ESP maps would show a positive potential distributed over the surface of the ion, with the most positive regions likely associated with the hydrogen atoms. The tetrafluoroborate anion, in contrast, would be characterized by a negative electrostatic potential concentrated on the fluorine atoms.

A study on tetraphenylphosphonium squarate derived ESP maps from high-resolution X-ray diffraction data, a technique that provides an experimental measure of the electron density. researchgate.net Such maps visually confirm the locations of positive and negative charge and are invaluable for understanding how the ions will interact with each other and with solvent molecules or reactants in a chemical reaction. The interaction between the positive potential on the C-H groups of the TPP⁺ cation and the negative potential on the anion's electronegative atoms is a driving force for the formation of the observed crystal structures. researchgate.net The lipophilicity and delocalized positive charge of the TPP⁺ cation are also what allow it to cross lipid bilayers and accumulate in mitochondria, a property exploited in biomedical imaging and therapeutics. nih.gov

Table 2: Calculated Properties of the Tetraphenylphosphonium Cation

PropertyDescriptionSignificance
Charge Delocalization The positive charge is spread over the entire cation, not just on the P atom.Enhances lipophilicity and solubility in organic solvents.
Electrostatic Potential Positive potential distributed across the surface, especially on H atoms.Governs interactions with anions, solvents, and biological membranes.
Conformation Propeller-like arrangement of phenyl rings.Minimizes steric hindrance and defines the cation's shape.

Applications in Advanced Materials and Coordination Chemistry

Role in Ionic Liquid Research and Development

While not an ionic liquid (IL) in the conventional sense due to its high melting point, tetraphenylphosphonium (B101447) tetrafluoroborate (B81430) is a significant compound in the broader context of ionic liquid research. It serves as a model compound and a precursor for designing new ionic systems, offering insights into the fundamental structure-property relationships that govern IL behavior.

Room-temperature ionic liquids (RTILs) are, by definition, salts that are liquid below 100 °C. Tetraphenylphosphonium tetrafluoroborate, with a melting point of 300 °C, is a crystalline solid at ambient temperatures and thus does not fall into this category. evitachem.com This stark difference highlights the critical influence of ionic structure on melting point. The high symmetry and rigid, planar phenyl groups of the tetraphenylphosphonium cation allow for efficient crystal packing, leading to a high lattice energy that must be overcome for melting.

In contrast, typical phosphonium-based RTILs are engineered to disrupt this packing. They often feature asymmetric alkyl chains of varying lengths, which lower the cation's symmetry and increase conformational flexibility. For example, tetraoctylphosphonium tetrakis(pentafluorophenyl)borate (B1229283) is a known RTIL. acs.org The long, flexible octyl chains prevent the formation of a stable crystal lattice, resulting in a material that is liquid at or near room temperature.

Table 1: Comparison of this compound with a Representative Phosphonium (B103445) RTIL

Property This compound Tetraoctylphosphonium Tetrakis(pentafluorophenyl)borate (A Representative RTIL)
Melting Point 300 °C evitachem.com Below room temperature nih.gov
Physical State (25 °C) Crystalline Solid Liquid
Cation Structure Symmetric, four phenyl groups Asymmetric, four octyl groups

| Primary Use | Counterion, synthesis precursor | Solvent, electrolyte acs.org |

The tetrafluoroborate (BF₄⁻) anion plays a crucial role in defining the properties of any ionic liquid it is part of. Its size, shape, and charge distribution directly impact key characteristics such as conductivity and stability. wikipedia.org

Stability: The chemical and thermal stability of an IL is a critical parameter for its application. The BF₄⁻ anion is known to be susceptible to hydrolysis, particularly in the presence of water and at elevated temperatures. researchgate.netwikipedia.org This reaction can produce corrosive and hazardous hydrogen fluoride (B91410) (HF), limiting the use of tetrafluoroborate-based ILs in aqueous or high-temperature applications. researchgate.net Studies on imidazolium-based tetrafluoroborate ILs confirm that they are not stable in water under many conditions, with the extent of hydrolysis being markedly dependent on temperature. researchgate.netwikipedia.org In terms of thermal stability, while phosphonium cations themselves can be very robust, the decomposition pathway is often initiated by the anion. rsc.org

The choice of anion is therefore a trade-off. While BF₄⁻ can be synthetically convenient, its limited hydrolytic stability is a significant drawback compared to other anions like bis(trifluoromethylsulfonyl)imide. wikipedia.org

Understanding the properties of compounds like this compound is key to the rational design of new ionic liquids. By systematically modifying the cation and anion, researchers can tune the resulting properties. The tetraphenylphosphonium cation serves as a rigid, bulky, and thermally stable core. While its symmetry leads to a high melting point, this can be systematically altered. For instance, replacing one or more phenyl groups with long alkyl chains can disrupt crystal packing to lower the melting point, a common strategy in creating phosphonium-based ILs.

Furthermore, the tetrafluoroborate anion can be exchanged for a wide variety of other anions through simple metathesis reactions. evitachem.com This allows for the synthesis of a library of tetraphenylphosphonium salts with different anions, each imparting unique properties (e.g., hydrophobicity, viscosity, electrochemical window). This modular approach, using well-understood building blocks like the TPP cation, facilitates the design of task-specific ionic liquids for diverse applications.

Stabilization of Reactive Cationic Species in Non-Catalytic Contexts

The tetraphenylphosphonium cation is considered a "weakly coordinating cation" (WCC). acs.org Its large size and the delocalization of the positive charge over the bulky phenyl groups mean that it forms relatively weak interactions with anions and other charged species. This property is exploited to stabilize highly reactive cations in solution without interfering in their chemical reactions.

A notable example is its use in promoting epoxide-initiated cation-olefin polycyclization reactions. evitachem.com In these complex organic syntheses, the tetraphenylphosphonium cation acts to stabilize the intermediate cationic species formed during the reaction cascade, facilitating the formation of intricate molecular architectures. evitachem.com Similarly, various onium salts, including this compound, have been evaluated as initiators for the cationic polymerization of epoxides. In this context, the onium salt provides the initiating Brønsted acid upon decomposition, with the bulky, non-coordinating cation stabilizing the reactive species involved in the polymerization process.

Integration into Coordination Polymers and Metal Complexes

In coordination chemistry, the primary role of this compound is to provide a large, non-coordinating cation (Ph₄P⁺) and a weakly coordinating anion (BF₄⁻). The bulky nature of the tetraphenylphosphonium ion makes it an ideal counterion for crystallizing large, anionic metal complexes. Its presence in the crystal lattice helps to separate the complex anions, preventing unwanted interactions and facilitating the growth of high-quality single crystals for X-ray diffraction analysis.

A clear example is the synthesis and structural characterization of a lutetium(III) complex, PPh₄[LuL₄], where L is a complex organic ligand. In the crystal structure, the tetraphenylphosphonium cation serves as the counter-ion, balancing the negative charge of the [LuL₄]⁻ anionic complex. wikipedia.org

The synthesis of metal cluster compounds often involves highly reactive, coordinatively unsaturated cationic or anionic metal centers. The choice of counterion is critical to isolate and stabilize these clusters. Both the tetraphenylphosphonium cation and the tetrafluoroborate anion are chosen for their weakly coordinating nature. acs.orgresearchgate.net The goal is to have an "innocent" counterion that simply provides charge balance without coordinating to the metal center and altering its reactivity.

However, the term "non-coordinating" is often an idealization. The tetrafluoroborate anion, while weakly coordinating, can interact with highly electrophilic metal centers. researchgate.net In some cases, a fluorine atom from the BF₄⁻ anion has been observed to act as a bridging ligand between the boron and the cationic metal center, demonstrating that it is not always a passive spectator. This understanding is crucial for accurately interpreting the structure and reactivity of metal complexes synthesized using this salt.

Table 2: Role of this compound in Coordination Chemistry

Component Role Key Property Example
Tetraphenylphosphonium (Ph₄P⁺) Bulky, charge-balancing counterion Large size, charge delocalization, weakly coordinating nature. acs.org Stabilizes and facilitates the crystallization of anionic metal complexes like [LuL₄]⁻. wikipedia.org

| Tetrafluoroborate (BF₄⁻) | Weakly coordinating counter-anion | Small size, weak basicity. | Used as a counterion for cationic metal complexes, such as in [Cr(NCMe)₄][BF₄]₂. |

Exploration in Supramolecular Chemistry and Crystal Engineering

This compound, [Ph₄P][BF₄], is a significant compound in the fields of supramolecular chemistry and crystal engineering. Its utility stems from the distinct properties of its constituent ions: the large, sterically demanding tetraphenylphosphonium (PPh₄⁺) cation and the weakly coordinating tetrafluoroborate (BF₄⁻) anion. wikipedia.org The interplay between these ions and other molecules allows for the rational design and construction of complex, ordered structures beyond the single molecule. ias.ac.indntb.gov.ua

The PPh₄⁺ cation, with its four phenyl rings arranged in a tetrahedral geometry, acts as a bulky and rigid template. This "structure-directing" effect is crucial in the crystallization of large, often anionic, coordination complexes and polymers that are otherwise difficult to isolate in a crystalline form. researchgate.netnih.gov The cation's phenyl groups can participate in various non-covalent interactions, such as C-H···π and π-stacking interactions, which help to stabilize the resulting crystal lattice. nih.govresearchgate.net For instance, the PPh₄⁺ cation has been instrumental in the synthesis of novel lanthanoid anilate coordination polymers, where its presence dictates the final topology of the network, leading to either 3D diamondoid or 2D square grid structures depending on the specific lanthanide ion used. researchgate.net

Key Research Findings in Supramolecular Chemistry and Crystal Engineering

Research AreaKey FindingSignificance
Coordination Polymers The PPh₄⁺ cation acts as a structure-directing agent, influencing the topology of lanthanoid anilate coordination polymers. researchgate.netEnables the synthesis of specific 3D diamondoid or 2D square grid network structures. researchgate.net
Crystal Growth Multiple-phenyl phosphorus-centered salts, like PPh₄⁺ salts, exhibit excellent crystallization features due to Coulombic interactions and the rigid structure of the cation. mdpi.comresearchgate.netFacilitates the growth of large, high-quality single crystals of complex materials for applications in areas like photonics. mdpi.comresearchgate.net
Anion Templation The geometry and weak coordination of the BF₄⁻ anion are crucial for controlling hydrogen-bonding patterns and the self-assembly of supramolecular structures. acs.orgabq.org.brAllows for the predictable construction of complex architectures by minimizing anionic interference. wikipedia.orgacs.org
Complex Stabilization The bulky PPh₄⁺ cation is effective in crystallizing large anionic complexes, such as a lutetium(III) tetrakis-CAPh complex, by providing charge balance and favorable packing interactions. nih.govProvides a strategy to isolate and structurally characterize novel, large metal-organic anions. nih.gov

Emerging Applications in Sensors and Separation Systems

The unique electrochemical and physical properties of this compound are paving the way for its use in specialized sensors and advanced separation systems. These emerging applications leverage the characteristics of both the PPh₄⁺ cation and the BF₄⁻ anion.

In the field of chemical sensors, salts containing the tetrafluoroborate anion are utilized in the fabrication of ion-selective electrodes (ISEs). researchgate.net An ISE is a type of potentiometric sensor that measures the activity of a specific ion in a solution. The electrode's selectivity is determined by the composition of its membrane, which often includes an ionophore dissolved in a plasticizer. While research has focused on ISEs for the BF₄⁻ anion itself, often for the indirect determination of boron, the principles are transferable. researchgate.netdocumentsdelivered.com The lipophilic nature of the tetraphenylphosphonium cation makes it a suitable component for the organic membrane phase of an ISE, helping to ensure the salt's compatibility with the plasticized polymer matrix. The development of ISEs for ions like tetrachloroaurate(III) has been demonstrated using other lipophilic cations in PVC membranes, a role for which PPh₄⁺ is well-suited. mdpi.com These sensors are valued for their wide linear range, low detection limits, and fast response times, making them useful for real-time monitoring in environmental analysis and industrial processes. mdpi.comnih.gov

In separation systems, tetrafluoroborate salts have found a niche application in electrometallurgy. For example, an electrochemical cycle that uses ferrous/ferric tetrafluoroborate is employed as an alternative to traditional smelting for processing lead sulfide (B99878) ores. wikipedia.org Although this example does not directly involve the PPh₄⁺ cation, it highlights the utility of the BF₄⁻ anion in separation technologies based on electrochemical processes. The stability and electrochemical behavior of the tetrafluoroborate anion make it suitable for such applications. The principles behind this separation could potentially be adapted using ionic liquids or phase-transfer catalysts, where the tetraphenylphosphonium cation is a common component.

Data on Sensor and Separation Applications

Application AreaComponent UsedPrinciple of OperationExample/Potential Use
Ion-Selective Electrodes (ISEs) Tetrafluoroborate (BF₄⁻) SaltsPotentiometric measurement of ion activity based on selective binding within a PVC membrane. researchgate.netDetermination of B₂O₃ in glasses by converting boron to BF₄⁻ and detecting it with a BF₄⁻-ISE. researchgate.net
Ion-Selective Electrodes (ISEs) Lipophilic Cations (e.g., PPh₄⁺)Serves as the ion-exchanger or salt within the organic membrane, facilitating the selective transport of the target anion. mdpi.comMonitoring of tetrachloroaurate(III) reduction reactions in real-time. mdpi.com
Electrometallurgy Ferrous/Ferric TetrafluoroborateAn electrochemical cycle replaces thermal smelting for metal extraction from ores. wikipedia.orgThe Doe Run Company's process for lead sulfide ore processing. wikipedia.org

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Improved Sustainability

Traditional synthesis of tetraphenylphosphonium (B101447) salts often involves multi-step procedures, harsh reaction conditions, or the use of hazardous solvents and reagents. google.comwikipedia.org A significant future direction lies in developing greener, more atom-economical, and energy-efficient synthetic methodologies.

Recent advances in the synthesis of related phosphonium (B103445) salts have paved the way for more sustainable approaches. These include methods that eliminate the need for volatile organic solvents and reduce energy consumption. For instance, microwave-assisted synthesis has been shown to dramatically accelerate the quaternization reaction of phosphines, often under solvent-free conditions. researchgate.net Another promising area is the development of electrochemical methods, which can proceed at room temperature without the need for external catalysts or chemical oxidants. rsc.org Research into visible-light-induced photocatalysis also offers a transition-metal-free and highly atom-economical route to certain classes of phosphonium salts. chemrxiv.org

A particularly innovative strategy that warrants further exploration for [PPh₄]BF₄ synthesis is the "inverse reactivity" approach, which utilizes phosphine (B1218219) oxides as electrophilic precursors reacting with nucleophilic Grignard reagents. rsc.org This method circumvents the often-limited availability and slow kinetics associated with parent phosphines.

Future research should focus on adapting these principles specifically for the industrial-scale production of tetraphenylphosphonium tetrafluoroborate (B81430).

Table 1: Comparison of Conventional and Emerging Sustainable Synthetic Routes for Phosphonium Salts

Synthetic Strategy Conventional Approach Sustainable Future Direction Key Advantages of Sustainable Route
Energy Input Conventional heating (oil bath) Microwave irradiation researchgate.net Reduced reaction times, lower energy consumption
Catalysis/Initiation Metal catalysts (e.g., Nickel salts) wikipedia.org Visible-light photocatalysis chemrxiv.org Transition-metal-free, uses air as oxidant
Reagents & Solvents Use of organic solvents and stoichiometric oxidants Electrochemical synthesis rsc.org, Non-solvent methods google.com Catalyst and oxidant-free, reduced solvent waste

| Starting Materials | Triphenylphosphine (B44618) (nucleophilic P) wikipedia.org | Phosphine oxides (electrophilic P) rsc.org | Utilizes more readily available starting materials |

Exploration of New Catalytic Transformations

The primary catalytic application of tetraphenylphosphonium tetrafluoroborate has been in promoting epoxide-initiated cation-olefin polycyclizations, where it serves to stabilize cationic intermediates. researchgate.netamanote.com While effective, this represents a narrow slice of its potential catalytic capabilities.

Future explorations should target a broader range of organic transformations. The bulky and stable nature of the tetraphenylphosphonium cation, combined with the weakly coordinating tetrafluoroborate anion, makes it an ideal candidate for various catalytic systems. Research could focus on its role as a ligand or co-catalyst in transition metal-catalyzed reactions, such as C-H activation and cross-coupling reactions, where it can enhance reactivity and selectivity. chemicalbook.com

Furthermore, its properties as a phase-transfer catalyst could be exploited in novel multiphasic reaction systems. The development of chiral variants of the tetraphenylphosphonium cation could open avenues into asymmetric catalysis, a highly valuable area in pharmaceutical synthesis. The unique ionic environment provided by the salt could also be harnessed to influence the stereoselectivity of reactions, such as in glycosylation or aldol (B89426) reactions.

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

Understanding the precise role of this compound in a reaction mechanism is key to optimizing its performance and discovering new applications. While standard spectroscopic techniques like NMR are used to characterize the final phosphonium salt products, there is a significant opportunity to use advanced spectroscopic methods for real-time monitoring of reactions it mediates. tandfonline.comresearchgate.net

Techniques such as in-situ Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy can provide real-time information on the concentration of reactants, intermediates, and products. rsc.org The use of fluorescent molecular probes, which are sensitive to changes in local polarity and microviscosity, could illuminate the solute-solvent interactions and the heterogeneity of the reaction medium in the presence of the salt. nih.gov For instance, solvatochromic probes could track changes in the polarity of the reaction environment as cationic intermediates are formed and stabilized by the [BF₄]⁻ anion. nih.gov

Future work should aim to develop and apply a suite of these multiprobe spectroscopic techniques to gain a deeper mechanistic insight into [PPh₄]BF₄-catalyzed reactions, particularly the dynamics of ion pairing and cation stabilization. nih.govacs.org

Integration with Machine Learning for Property Prediction and Material Design

The discovery and optimization of materials and catalysts is a time-consuming and resource-intensive process. Machine learning (ML) offers a powerful tool to accelerate this endeavor. Recent studies have demonstrated the successful application of ML models to predict the properties of organic salt crystal structures based on their unrelaxed geometries. researchgate.netarxiv.org These models can rapidly screen vast virtual libraries of compounds to identify candidates with desired properties, such as thermodynamic stability. researchgate.net

A significant future direction is the development and application of ML models specifically for phosphonium salts like this compound. By training models on datasets of known phosphonium salts and their properties, it would be possible to:

Predict the catalytic activity of novel [PPh₄]⁺ derivatives in various reactions.

Screen for salts with optimal solubility and stability in different solvent systems.

Design new phosphonium-based materials with targeted electronic or optical properties.

These predictive models, which can be extended from one chemical system to another with relatively small training sets, could serve as a powerful filtering step in more complex computational workflows for material and catalyst discovery. arxiv.orgresearchgate.net

Table 2: Potential Machine Learning Applications for this compound

Application Area Predicted Property Potential Impact
Catalysis Reaction yield, selectivity, activation energy Rapid identification of superior catalysts for new transformations
Materials Science Bandgap, charge mobility, melting point mdpi.com Design of novel phosphonium-based materials for electronics or optics

| Formulation | Solubility, hygroscopicity, stability chemicalbook.com | Efficient downselection of salts for specific process conditions |

Investigation of Solid-State Applications beyond Crystal Structures

The use of tetraphenylphosphonium salts in the solid state has largely been confined to their excellent crystallizing properties, which facilitate the structural determination of complex anions via X-ray diffraction. wikipedia.orgchemeurope.com However, the unique properties of the [PPh₄]⁺ cation suggest a range of untapped solid-state applications.

Research into related multiple-phenyl phosphorus compounds provides a roadmap for future investigations. For example, large single crystals of tetraphenylphosphonium bromide (TPPB), a closely related salt, have been grown and shown to have potential as nonlinear optical materials for applications like Raman lasers due to their strong Raman scattering intensity. mdpi.com It is highly probable that [PPh₄]BF₄ crystals could exhibit similar useful photonic properties.

Furthermore, phosphonium salts are being explored for their role in creating advanced materials. Fused polycyclic phosphonium salts are of interest for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). rsc.org Another avenue is the use of phosphonium salts as stabilizers for metal nanoparticles, creating robust and highly active heterogeneous catalysts. mdpi.com Future research should investigate the synthesis of [PPh₄]BF₄-based polymers or its incorporation into metal-organic frameworks (MOFs) to create new functional materials with applications in gas storage, separation, or heterogeneous catalysis.

Q & A

Basic: What are the critical handling and storage protocols for Tetraphenylphosphonium tetrafluoroborate (Ph₄PBF₄) in laboratory settings?

Ph₄PBF₄ is hygroscopic and requires storage under inert conditions (e.g., argon atmosphere) to prevent moisture absorption, which can alter its reactivity . Safety protocols include using gloves, eye protection, and fume hoods due to its irritant properties (H315, H319, H335). Immediate rinsing with water is advised upon contact with skin or eyes .

Basic: How is Ph₄PBF₄ utilized as a reagent in catalytic systems?

Ph₄PBF₄ acts as a weakly coordinating counterion in cationic reaction mechanisms. For example, in epoxide-initiated cation-olefin polycyclizations, it stabilizes cationic intermediates when paired with 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), enabling efficient cyclization without premature termination . This system is critical for synthesizing polycyclic terpenoids and related natural products .

Advanced: What methodological approaches optimize Ph₄PBF₄/HFIP-mediated reactions?

Optimization involves:

  • Solvent selection : HFIP’s high polarity and low nucleophilicity enhance cation stability.
  • Stoichiometry : A 1:1 molar ratio of Ph₄PBF₄ to HFIP is typical, but adjustments may improve yield in sterically hindered substrates .
  • Temperature control : Reactions often proceed at 0–25°C to balance reaction rate and intermediate stability .

Advanced: What mechanistic role does Ph₄PBF₄ play in stabilizing reactive intermediates?

Ph₄PBF₄’s tetrafluoroborate anion (BF₄⁻) weakly coordinates to cationic species, reducing electron-deficient center quenching. This stabilization is critical in stepwise polycyclizations, where intermediates must persist long enough for sequential cyclization steps . Computational studies (e.g., DFT) can model these interactions to predict reaction pathways .

Advanced: How does Ph₄PBF₄ compare to other phosphonium salts (e.g., Tricyclohexylphosphonium tetrafluoroborate) in terms of reactivity?

Ph₄PBF₄’s bulky tetraphenylphosphonium cation enhances solubility in organic solvents compared to aliphatic phosphonium salts. However, steric hindrance from phenyl groups may reduce reactivity in some cases. Comparative studies using kinetic assays (e.g., NMR monitoring) can quantify these differences .

Advanced: What analytical techniques validate Ph₄PBF₄’s purity and role in reaction mixtures?

  • NMR spectroscopy : ¹⁹F NMR detects BF₄⁻ (δ ≈ -150 ppm), while ³¹P NMR confirms the phosphonium cation (δ ≈ 25 ppm) .
  • Mass spectrometry (MS) : High-resolution ESI-MS identifies [Ph₄P]⁺ (m/z 339.1) and [BF₄]⁻ (m/z 87.0) .
  • Elemental analysis : Verifies C, H, B, F, and P content to confirm stoichiometry .

Advanced: What strategies mitigate hazards when scaling up Ph₄PBF₄-based reactions?

  • Engineering controls : Use closed systems or flow reactors to minimize aerosol formation .
  • Personal protective equipment (PPE) : Chemical-resistant gloves (e.g., nitrile) and full-face shields are mandatory .
  • Waste management : Neutralize spent reagents with aqueous bicarbonate before disposal to avoid fluoride release .

Advanced: How should researchers address contradictory data in Ph₄PBF₄-mediated reaction outcomes?

Contradictions (e.g., variable yields in similar conditions) may arise from trace moisture or counterion exchange. Systematic approaches include:

  • Replicate studies : Conduct triplicate experiments under controlled humidity (<5% RH) .
  • Ion chromatography : Detect unintended anion substitutions (e.g., Cl⁻ from solvents) that alter reactivity .
  • Kinetic profiling : Use in-situ IR or Raman spectroscopy to track intermediate lifetimes and identify bottlenecks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tetraphenylphosphonium tetrafluoroborate
Reactant of Route 2
Tetraphenylphosphonium tetrafluoroborate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.